molecular formula C12H20Cl2N2O B2534162 3-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride CAS No. 2097936-20-2

3-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride

Cat. No. B2534162
CAS RN: 2097936-20-2
M. Wt: 279.21
InChI Key: LOGHUUYQRSMPIG-UHFFFAOYSA-N
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Description

“3-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride” is a chemical compound used in scientific research . Its unique properties make it valuable for studying drug development and neurological disorders. Piperidines, such as this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C12H18N2O.2ClH/c1-10-3-2-6-14-12 (10)15-9-11-4-7-13-8-5-11;;/h2-3,6,11,13H,4-5,7-9H2,1H3;2*1H .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . Specific methods of piperidine synthesis and functionalization have been widely studied .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 279.21 .

Scientific Research Applications

Synthetic and Medicinal Chemistry Applications

A notable application of structures closely related to 3-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride is in the synthesis of bacteriochlorins with integral spiro-piperidine motifs. These compounds are designed to suppress adventitious dehydrogenation, enable nitrogen derivatization, and allow for the introduction of auxochromes to tune spectral properties, which are essential for tailoring the polarity of near-infrared absorbers (Reddy et al., 2013). Such advancements are pivotal in the development of materials for photodynamic therapy and imaging.

Synthetic Methodologies for Heterocyclic Compounds

The chemical framework of this compound is instrumental in exploring synthetic methodologies for heterocyclic compounds. For instance, the conversion of N-acyl-2,3-dihydro-4-pyridones to 4-chloro-1,2-dihydropyridines using the Vilsmeier reagent demonstrates the utility of such structures in alkaloid synthesis, as shown by the synthesis of (-)-coniine (Al-awar et al., 1993).

Exploration of Molecular Dynamics and Quantum Chemical Properties

The study of piperidine derivatives for corrosion inhibition on iron surfaces through quantum chemical calculations and molecular dynamics simulations is another research application. This involves evaluating adsorption behaviors and inhibition efficiencies, which are crucial for materials science and engineering (Kaya et al., 2016).

Anticonvulsant and Antiproliferative Effects

Research into the structural and electronic properties of anticonvulsant drugs, including substituted 3-tertiary-amino-6-aryl-pyridazines, -1,2,4-triazines, and -pyrimidines, showcases the therapeutic potential of related piperidine structures. These studies focus on understanding molecular interactions and the implications for drug design (Georges et al., 1989).

Insecticidal Activity

The synthesis and toxicity assessment of pyridine derivatives against the cowpea aphid exemplifies the application in developing new insecticidal agents. This area of research is significant for agriculture and pest management, highlighting the versatility of piperidine-related compounds (Bakhite et al., 2014).

Future Directions

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that “3-Methyl-2-[(piperidin-4-yl)methoxy]pyridine dihydrochloride” and similar compounds may have promising future applications in drug development.

properties

IUPAC Name

3-methyl-2-(piperidin-4-ylmethoxy)pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O.2ClH/c1-10-3-2-6-14-12(10)15-9-11-4-7-13-8-5-11;;/h2-3,6,11,13H,4-5,7-9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGHUUYQRSMPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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